N-(Methyl)mercaptoacetamide

Catalog No.
S613598
CAS No.
20938-74-3
M.F
C3H7NOS
M. Wt
105.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(Methyl)mercaptoacetamide

CAS Number

20938-74-3

Product Name

N-(Methyl)mercaptoacetamide

IUPAC Name

N-methyl-2-sulfanylacetamide

Molecular Formula

C3H7NOS

Molecular Weight

105.16 g/mol

InChI

InChI=1S/C3H7NOS/c1-4-3(5)2-6/h6H,2H2,1H3,(H,4,5)

InChI Key

NSJNRJYQQPRCLF-UHFFFAOYSA-N

SMILES

CNC(=O)CS

Canonical SMILES

CNC(=O)CS

Adsorption Studies for Arsenic (III) Remediation:

A recent study published in 2022 investigated the potential of N-substituted 2-sulfanylacetamides, including N-methyl-2-sulfanylacetamide, for the adsorption of arsenic (III) from water. The research suggests that N-methyl-2-sulfanylacetamide exhibits promising adsorption capacity for As(III) due to the presence of sulfur and amide groups that can interact with the arsenic ions. []

N-(Methyl)mercaptoacetamide, also known as 2-mercapto-N-methylacetamide, is a chemical compound with the molecular formula C₃H₇NOS and a molecular weight of 105.16 g/mol. It is characterized by its thiol (-SH) group, which imparts unique chemical properties. The compound is identified by the CAS registry number 20938-74-3 and has a systematic name of N-Methyl-2-sulfanylacetamide. Its physical properties include a boiling point of 279 °C, a density of 1.072 g/cm³, and a flash point of 122.6 °C .

Due to its functional groups. It acts as a reducing agent, particularly effective in reducing methionine sulfoxide moieties . The compound can be synthesized through the reaction of mercaptoacetic acid methyl ester with methylamine in an aqueous environment, yielding approximately 67% .

Example Reaction

The synthesis can be represented as follows:

text
Mercaptoacetic Acid Methyl Ester + Methylamine → N-(Methyl)mercaptoacetamide + H₂O

N-(Methyl)mercaptoacetamide exhibits significant biological activity, particularly as an inhibitor of various bacterial proteases. Research indicates that derivatives of mercaptoacetamides can inhibit metallo-β-lactamases, which are enzymes that confer antibiotic resistance in bacteria such as Klebsiella pneumoniae and Pseudomonas aeruginosa . These compounds have shown promising results in inhibiting virulence factors and may serve as multi-target inhibitors against bacterial infections.

The primary synthesis method for N-(Methyl)mercaptoacetamide involves the reaction of mercaptoacetic acid methyl ester with methylamine. The process typically occurs at ambient temperature in an aqueous solvent, leading to a moderate yield .

Alternative Synthesis

Another method involves the use of chloroacetyl chloride and aniline derivatives, facilitating the formation of amides followed by thiol addition reactions .

N-(Methyl)mercaptoacetamide finds utility in various fields:

  • Pharmaceutical Industry: It serves as a mild reducing agent for synthesizing methionine sulfoxide and other organic compounds .
  • Biochemical Research: It is used in studies exploring its inhibitory effects on bacterial enzymes, contributing to antibiotic resistance research.

Studies have demonstrated that N-(Methyl)mercaptoacetamide derivatives exhibit selective inhibition against multiple metallo-β-lactamases. For instance, compounds derived from this class have been tested against IMP-7, VIM-1, and NDM-1 metallo-β-lactamases, showing promising inhibitory activity with submicromolar IC₅₀ values . These interactions highlight its potential as a therapeutic agent against resistant bacterial strains.

Several compounds share structural similarities with N-(Methyl)mercaptoacetamide:

Compound NameStructure TypeUnique Features
MercaptoacetamideThiol-containing amideSimple structure; less biologically active
ThiorphanThiol-containing amideKnown for potent inhibition of enkephalinase
CaptoprilThiol-containing angiotensin inhibitorUsed primarily for hypertension treatment
TioproninThiol-containing compoundUsed for cysteine protease inhibition

N-(Methyl)mercaptoacetamide stands out due to its specific activity against bacterial proteases and its role in reducing methionine sulfoxide, which differentiates it from other similar compounds that may not possess these dual functionalities.

XLogP3

-0.1

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

N-methyl-2-sulfanylacetamide

Dates

Modify: 2023-08-15

Explore Compound Types